

An In-depth Technical Guide to β-D-N4-hydroxycytidine (EIDD-1931)

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Compound of Interest		
Compound Name:	EIDD-1931	
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Abstract

β-D-N4-hydroxycytidine (NHC), also known as **EIDD-1931**, is a potent ribonucleoside analog that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses. As the active metabolite of the prodrug Molnupiravir, NHC exerts its antiviral effect through a mechanism of lethal mutagenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of NHC. Detailed experimental protocols for its synthesis, in vitro evaluation, and quantification in biological matrices are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

β-D-N4-hydroxycytidine is a cytidine analog characterized by a hydroxyl group at the N4 position of the cytosine base. This modification is critical to its mechanism of action.

Table 1: Chemical and Physical Properties of β-D-N4-hydroxycytidine



Property	Value	Reference(s)
IUPAC Name	1-[(2R,3R,4S,5R)-3,4- dihydroxy-5- (hydroxymethyl)oxolan-2-yl]-4- (hydroxyamino)pyrimidin-2-one	[1][2]
Synonyms	EIDD-1931, NHC, N4- Hydroxycytidine	[1][3]
CAS Number	3258-02-4	[1][4][5]
PubChem CID	197020	[1][6]
Molecular Formula	C ₉ H ₁₃ N ₃ O ₆	[1][4][7]
Molecular Weight	259.22 g/mol	[1][5][7]
Solubility	DMSO: 10 mg/mL, 20 mg/mL, 25 mg/mLPBS (pH 7.2): 10 mg/mLWater: 15 mg/mL (with slight warming)	[4][5][8]
Storage	Lyophilized: -20°C, desiccated (stable for 24 months)In solution: -20°C (use within 3 months)	[5]

Mechanism of Action: Lethal Mutagenesis

The antiviral activity of β -D-N4-hydroxycytidine stems from its ability to induce an "error catastrophe" during viral replication.[9] The key to this mechanism lies in the tautomeric nature of the N4-hydroxycytosine base. It can exist in two forms: an amino form that mimics cytidine and an imino form that mimics uridine.[10]

This dual identity allows the triphosphate form of NHC (NHC-TP) to be incorporated into the nascent viral RNA by the RNA-dependent RNA polymerase (RdRp) opposite either guanine (as a cytidine analog) or adenine (as a uridine analog).[11] Once incorporated, the NHC in the template strand can then direct the incorporation of either adenine or guanine in the subsequent round of replication, leading to an accumulation of G-to-A and C-to-T transition

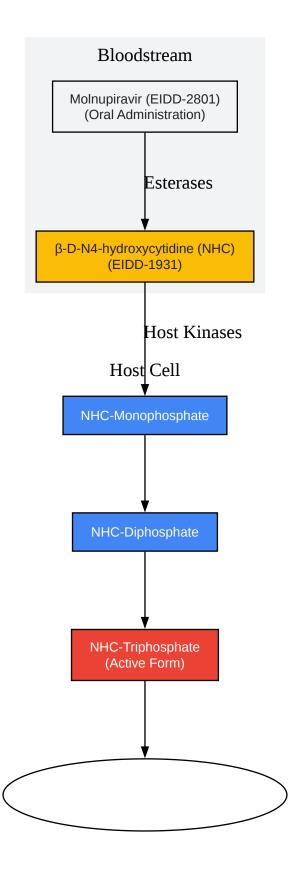


mutations throughout the viral genome.[12] This rapid increase in mutations ultimately proves lethal to the virus.

Metabolic Activation Pathway

 β -D-N4-hydroxycytidine is the active metabolite of the orally administered prodrug Molnupiravir (EIDD-2801).[4][13] Molnupiravir is designed to increase the bioavailability of NHC.[14]





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Caption: Metabolic activation of Molnupiravir to active NHC-TP.



Antiviral Activity

 β -D-N4-hydroxycytidine has demonstrated potent in vitro activity against a wide array of RNA viruses. The table below summarizes its efficacy, presented as 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values from various studies.

Table 2: In Vitro Antiviral Activity of β-D-N4-hydroxycytidine (NHC)



Virus	Cell Line	EC ₅₀ / IC ₅₀ (μΜ)	Reference(s)
Coronaviridae			
SARS-CoV-2	Vero	0.3	[8][15]
SARS-CoV-2	Calu-3	0.08 - 0.4	[16][17]
SARS-CoV-2	hACE2-A549	0.1 - 3.0	[16][17]
SARS-CoV	Vero 76	0.1	[5][8][15]
MERS-CoV	Calu-3 2B4	0.15	[8][15]
MERS-CoV	Vero	0.56	[18]
Murine Hepatitis Virus (MHV)	DBT	0.17	[18]
Feline Infectious Peritonitis Virus (FIPV)	CRFK	0.09	[19]
Flaviviridae			
Hepatitis C Virus (HCV)	Huh-7	-	[2][5]
Togaviridae			
Venezuelan Equine Encephalitis Virus (VEEV)	Vero	0.426	[8]
Chikungunya Virus (CHIKV)	Huh-7	0.8	[20]
Enteroviridae			
Enterovirus 71 (EV-A71)	RD	5.13 ± 0.56	[21]
Enterovirus 71 (EV-A71)	Vero	7.04 ± 0.38	[21]



Enterovirus 71 (EV-	Huh-7	4.43 ± 0.33	[21]
A71)	riun-7	4.43 ± 0.33	

Experimental Protocols Synthesis of β-D-N4-hydroxycytidine

Several synthetic routes to NHC have been reported, commonly starting from uridine. A general approach involves the protection of the hydroxyl groups of uridine, activation of the C4 position of the pyrimidine ring, reaction with hydroxylamine, and subsequent deprotection.

Example Protocol Outline (adapted from multiple sources):[14][22][23]

- Protection: Protect the 2', 3', and 5'-hydroxyl groups of uridine using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) chloride in the presence of imidazole in DMF.
- C4 Activation: Activate the C4 carbonyl group of the protected uridine. This can be achieved through various methods, including:
 - Reaction with a peptide coupling agent like (Benzotriazol-1yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base like cesium carbonate.
 - Conversion to a 4-chloropyrimidinone intermediate using reagents like triphenylphosphine and carbon tetrachloride.
- Hydroxylamine Reaction: React the activated intermediate with hydroxylamine hydrochloride in the presence of a base such as diisopropylethylamine (DIEA) to form the N4hydroxycytidine moiety.
- Deprotection: Remove the silyl protecting groups using a fluoride source like triethylamine trihydrofluoride (Et₃N•3HF) or ammonium fluoride to yield β-D-N4-hydroxycytidine.
- Purification: The final product is typically purified by recrystallization or chromatography.

In Vitro Antiviral Activity Assay

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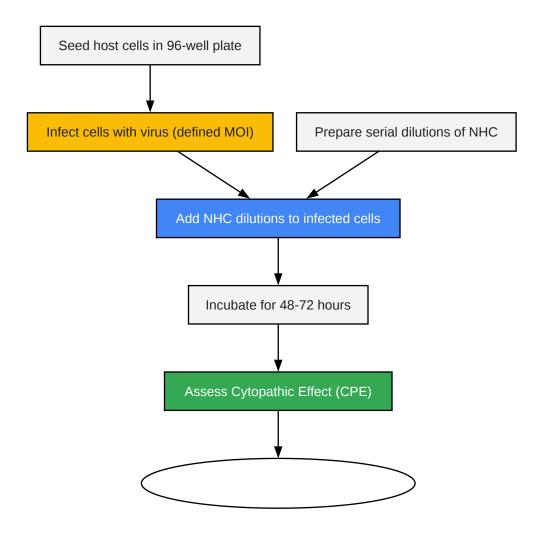


A common method to assess the antiviral efficacy of NHC is the cytopathic effect (CPE) inhibition assay or a virus yield reduction assay.

General Protocol for CPE Inhibition Assay:[16][21][24][25]

- Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate to allow for the formation of a confluent monolayer.
- Compound Dilution: Prepare a serial dilution of β-D-N4-hydroxycytidine in cell culture medium.
- Infection: Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI).
- Treatment: After a brief viral adsorption period, remove the inoculum and add the media containing the different concentrations of NHC. Include appropriate controls (virus-only and cells-only).
- Incubation: Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (typically 48-72 hours).
- CPE Assessment: Evaluate the CPE in each well, often aided by staining with a vital dye like neutral red or crystal violet.
- Data Analysis: Determine the EC₅₀ value by plotting the percentage of CPE inhibition against the drug concentration and fitting the data to a dose-response curve.





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